molecular formula C20H23NO4 B103159 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate CAS No. 16156-66-4

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate

Cat. No. B103159
CAS RN: 16156-66-4
M. Wt: 341.4 g/mol
InChI Key: KJXDJOLKOLXZFF-UHFFFAOYSA-N
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Description

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It is a white crystalline solid with a slightly sweet odor and is soluble in water and organic solvents. The compound is widely used in agriculture, forestry, and public health for pest control.

Mechanism Of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nerve cells and ultimately leading to paralysis and death of the insect. Carbaryl is a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is metabolized or excreted from the body.

Biochemical And Physiological Effects

Carbaryl has been shown to have toxic effects on non-target organisms, including humans, wildlife, and aquatic organisms. It can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure to 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate has been linked to neurological disorders, such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is highly toxic to non-target organisms and requires careful handling and disposal. It is also subject to degradation in the environment, which can limit its effectiveness over time.

Future Directions

There are several areas of future research that could be explored with 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the development of new formulations of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate that are more effective and longer-lasting. Additionally, there is a need for further research into the long-term effects of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate exposure on human health and the environment.

Synthesis Methods

Carbaryl is synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The resulting product is then reacted with phenoxyacetic acid chloride to form 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. The overall reaction can be represented as follows:
C8H7OH + CH3NCO → C8H7NCO + CH3OH
C8H7NCO + C8H7O2CCl → C12H11N2O2 + HCl

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including insects, mites, and ticks. Carbaryl is also used in public health to control disease-carrying insects, such as mosquitoes and fleas.

properties

CAS RN

16156-66-4

Product Name

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-butan-2-ylphenyl) N-methyl-N-(2-phenoxyacetyl)carbamate

InChI

InChI=1S/C20H23NO4/c1-4-15(2)16-9-8-12-18(13-16)25-20(23)21(3)19(22)14-24-17-10-6-5-7-11-17/h5-13,15H,4,14H2,1-3H3

InChI Key

KJXDJOLKOLXZFF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2

Origin of Product

United States

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